molecular formula C17H22N2O3 B1671222 Emivirine CAS No. 149950-60-7

Emivirine

Cat. No. B1671222
M. Wt: 302.37 g/mol
InChI Key: MLILORUFDVLTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emivirine (also known as MKC-442) is a non-nucleoside reverse transcriptase inhibitor . It was an experimental agent for the treatment of HIV. Despite showing promising antiviral activity in vitro, it failed to show sufficient efficacy in human trials .


Molecular Structure Analysis

Emivirine has a molecular formula of C17H22N2O3 and a molar mass of 302.3682 g/mol . The IUPAC name is 6-Benzyl-1-(ethoxymethyl)-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione .


Physical And Chemical Properties Analysis

Emivirine has a molecular weight of 302.3682 and a chemical formula of C17H22N2O3 . It is a small molecule . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

Unique Properties and Mechanism

Emivirine (MKC-442) exhibits a unique pharmacological profile, being structurally a nucleoside analog (NRTI) but functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This dual characteristic makes it the only anti-HIV drug to demonstrate such a cross-class dichotomy. It operates by binding to the reverse transcriptase viral enzyme, thereby inhibiting HIV replication (Cheonis, 1999).

Synthesis and Structural Modifications

Researchers have synthesized novel analogues of emivirine to enhance its anti-HIV properties. Studies have focused on altering the N-1 allyloxymethyl group, leading to compounds with potent activity against both HIV-1 wild-type and drug-resistant mutant strains (El‐Brollosy et al., 2002). Additionally, a revised synthetic route to emivirine has been developed, opening avenues for systematic biological evaluation of its analogues (Li et al., 2013).

Combinational Studies for HIV Treatment

Emivirine has been studied in combination with other nucleoside reverse transcriptase inhibitors. For instance, combinations like emivirine plus stavudine plus lamivudine have shown synergistic inhibition of HIV-1 replication in cell cultures. These combinations effectively suppress HIV-1 replication for extended periods, highlighting emivirine's potential in multi-drug HIV treatment strategies (Nitanda et al., 2001).

Antiviral Development and Drug Resistance

Efforts in antiviral development have led to the design of MKC-442 (emivirine) analogues with improved activity against drug-resistant HIV mutants. By modifying the C6 substituent, researchers have created compounds with significantly greater inhibitory effects on common drug-resistance mutations, contributing to the development of more resilient NNRTIs (Hopkins et al., 1999).

Safety And Hazards

Emivirine is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin or eyes with water, moving to fresh air, or seeking medical attention are recommended .

Relevant Papers The search results included references to a paper discussing a collection of novel antiviral pyrimidines and another paper on the design of Emivirine analogues . These papers may provide further insights into the study and development of Emivirine and related compounds.

properties

IUPAC Name

6-benzyl-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLILORUFDVLTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164437
Record name Emivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emivirine

CAS RN

149950-60-7
Record name Emivirine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149950-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emivirine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149950607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emivirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emivirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMIVIRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X87G8IX72O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-(α-acetoxybenzyl)-1-ethoxymethyl-5-isopropyluracil (13.3 g) in dioxane (53 ml) was added 5% Pd/C (0.66 g) and the mixture stirred for 4 hr at 50° C. under an atmosphere of hydrogen at ordinary pressure. After removal of Pd/C, the solvent was removed by distillation under reduced pressure. The residue was crystallized from ethanol (50 ml) in a refrigerator to yield 6-benzyl-1-ethoxymethyl-5-isopropyluracil (MKC-442) (10 g). M.p., 109°-110° C.
Name
6-(α-acetoxybenzyl)-1-ethoxymethyl-5-isopropyluracil
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emivirine
Reactant of Route 2
Reactant of Route 2
Emivirine
Reactant of Route 3
Reactant of Route 3
Emivirine
Reactant of Route 4
Reactant of Route 4
Emivirine
Reactant of Route 5
Emivirine
Reactant of Route 6
Emivirine

Citations

For This Compound
544
Citations
AL Hopkins, J Ren, H Tanaka, M Baba… - Journal of medicinal …, 1999 - ACS Publications
Two analogues of the nonnucleoside inhibitor of HIV-1 RT, MKC-442 (emivirine), containing different C6 substituents have been designed to be less susceptible to the commonly found …
Number of citations: 163 pubs.acs.org
GM Szczech, P Furman, GR Painter… - Antimicrobial agents …, 2000 - Am Soc Microbiol
Emivirine (EMV), formerly known as MKC-442, is 6-benzyl-1-(ethoxymethyl)-5-isopropyl-uracil, a novel nonnucleoside reverse transcriptase inhibitor that displays potent and selective …
Number of citations: 61 journals.asm.org
NR El-Brollosy, PT Jørgensen, B Dahan… - Journal of medicinal …, 2002 - ACS Publications
This paper reports the synthesis and the antiviral activities of a series of 6-arylmethyl-1-(allyloxymethyl)-5-alkyluracil derivatives, which can be viewed as analogues of the anti-HIV-1 …
Number of citations: 79 pubs.acs.org
M Wamberg, EB Pedersen… - Archiv der Pharmazie: An …, 2004 - Wiley Online Library
… From the crystal structure of Emivirine bound to re… Emivirine-RT complex revealed by xray crystallography. In continuation of the previously reported synthesis of the annelated Emivirine …
Number of citations: 12 onlinelibrary.wiley.com
N Boudet, P Knochel - Organic letters, 2006 - ACS Publications
… In recent years, several pathways for the synthesis of analogues from emivirine 3, 5 belonging to a nonnucleoside 5b class (NNRTIs) of inhibitors that target the retrovirus HIV-1, were …
Number of citations: 75 pubs.acs.org
L Petersen, PT Jørgensen, C Nielsen… - Journal of medicinal …, 2005 - ACS Publications
This paper reports the synthesis and the antiviral activities of new double-prodrugs against HIV based on the known mixed SATE (S-acyl-2-thioethyl) prodrug approach. The …
Number of citations: 30 pubs.acs.org
FD Therkelsen, ALL Hansen, EB Pedersen… - Organic & biomolecular …, 2003 - pubs.rsc.org
… These new analogues can be considered as conformationally locked analogues of emivirine. However, the compounds 4–6 showed lower activities against HIV-1 than emivirine and it …
Number of citations: 44 pubs.rsc.org
M Wamberg, EB Pedersen, NR El-Brollosy… - Bioorganic & medicinal …, 2004 - Elsevier
This paper reports the synthesis and the antiviral activities of a series of 6-arylvinyl substituted analogues of SJ-3366, a highly potent agent against HIV. The objective was to investigate …
Number of citations: 38 www.sciencedirect.com
T Nitanda, X Wang, K Somekawa… - Antiviral Chemistry …, 2001 - journals.sagepub.com
Emivirine (EMV) is a non-nucleoside reverse transcriptase inhibitor currently undergoing Phase III clinical trials in HIV-1-infected patients. In this study, the anti-HIV-1 activity of EMV in …
Number of citations: 9 journals.sagepub.com
NR El‐Brollosy, ER Sørensen… - … der Pharmazie: An …, 2008 - Wiley Online Library
The present study describes the synthesis and antiviral evaluation of a series of novel 6‐(3‐trifluoromethylbenzyl) and 6‐(fluorobenzyl) analogues of the HIV drugs emivirine and GCA‐…
Number of citations: 25 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.